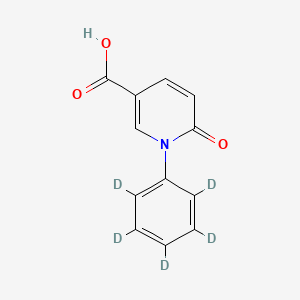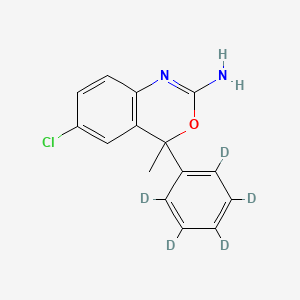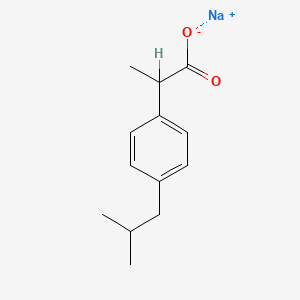
5-Carboxy-N-phenyl-2-1H-pyridone-d5
Overview
Description
5-Carboxy-N-phenyl-2-1H-pyridone-d5 is a deuterated metabolite of Pirfenidone, a drug used to treat kidney disease in patients with diabetes . The compound has a molecular formula of C12H4D5NO3 and a molecular weight of 220.24 . It is used primarily for research purposes, particularly in the field of proteomics .
Mechanism of Action
Target of Action
5-Carboxy-N-phenyl-2-1H-pyridone-d5 is a deuterium-labeled metabolite of Pirfenidone . Pirfenidone is known to target fibrotic processes, which are involved in the repair and healing of wounds but can lead to organ dysfunction when dysregulated .
Mode of Action
It is known that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles . This could potentially alter the interaction of the compound with its targets and the resulting changes.
Biochemical Pathways
Fibrosis involves a variety of biochemical pathways, including those related to inflammation and tissue remodeling .
Pharmacokinetics
The deuterium labeling is known to potentially affect the absorption, distribution, metabolism, and excretion (adme) properties of the compound . This could impact its bioavailability and overall pharmacokinetic profile.
Result of Action
As a metabolite of pirfenidone, it may contribute to the anti-fibrotic effects of the parent compound .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .
Biochemical Analysis
Biochemical Properties
5-Carboxy-N-phenyl-2-1H-pyridone-d5 plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The deuterium labeling of this compound allows for precise quantitation and tracking of the compound in metabolic studies. This compound also interacts with transport proteins and binding proteins, which facilitate its distribution within the body. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with these biomolecules, thereby influencing their activity and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in drug metabolism and transport, thereby affecting the overall pharmacokinetic profile of the compound. Additionally, this compound can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and proteins. This compound can bind to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes. This interaction can result in changes in the metabolism of other drugs and endogenous compounds. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can have downstream effects on cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term exposure to this compound in in vitro and in vivo studies has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including alterations in liver and kidney function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. These findings highlight the importance of dosage optimization in the use of this compound for research purposes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to drug metabolism and detoxification. The compound interacts with enzymes such as cytochrome P450, which play a key role in the oxidative metabolism of drugs. Additionally, this compound can affect the levels of various metabolites by modulating the activity of metabolic enzymes. This can lead to changes in metabolic flux and the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the uptake, distribution, and accumulation of the compound in different cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules in various cellular environments .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. The localization of this compound within specific subcellular regions can influence its interactions with biomolecules and its overall biochemical properties .
Preparation Methods
The synthesis of 5-Carboxy-N-phenyl-2-1H-pyridone-d5 involves the incorporation of deuterium into the parent compound, 5-Carboxy-N-phenyl-2-1H-pyridone . This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen for deuterium
Chemical Reactions Analysis
5-Carboxy-N-phenyl-2-1H-pyridone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Carboxy-N-phenyl-2-1H-pyridone-d5 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: The compound is used in metabolic studies to trace the pathways of Pirfenidone and its metabolites.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of Pirfenidone in the body.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
5-Carboxy-N-phenyl-2-1H-pyridone-d5 is unique due to its deuterated nature, which distinguishes it from its non-deuterated counterpart, 5-Carboxy-N-phenyl-2-1H-pyridone . Similar compounds include:
Pirfenidone: The parent compound, used to treat idiopathic pulmonary fibrosis.
5-Carboxy-N-phenyl-2-1H-pyridone: The non-deuterated form of the compound.
Pirfenidone-D3: Another deuterated form of Pirfenidone, used in similar research applications.
These compounds share similar chemical structures but differ in their isotopic composition, which affects their pharmacokinetic and metabolic profiles .
Properties
IUPAC Name |
6-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-8H,(H,15,16)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETUTZMMIOWORO-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729404 | |
| Record name | 6-Oxo-1-(~2~H_5_)phenyl-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-24-7 | |
| Record name | 6-Oxo-1-(~2~H_5_)phenyl-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)


![(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B602639.png)


![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)
